molecular formula C11H10FNO3 B3016850 (3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2034166-35-1

(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3016850
CAS No.: 2034166-35-1
M. Wt: 223.203
InChI Key: JYYMPQMWOVXMDK-SSDOTTSWSA-N
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Description

(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 56617-43-7) is a chiral pyrrolidine derivative characterized by a 5-oxo group, a 4-fluorophenyl substituent at position 1, and a carboxylic acid moiety at position 3 in the (R)-configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing enzyme inhibitors and bioactive molecules. Its fluorinated aromatic ring enhances electronic properties and metabolic stability, making it a valuable scaffold for drug development .

Properties

IUPAC Name

(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYMPQMWOVXMDK-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C1=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the selective synthesis of pyrrolidin-2-ones, which can be achieved through cascade reactions of N-substituted piperidines . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine-3-carboxylic Acid Derivatives

Compound Name Substituents Key Properties/Bioactivity Synthesis Yield/Notes Evidence ID
This compound 4-Fluorophenyl at N1, (R)-configuration Intermediate for enzyme inhibitors; enhanced metabolic stability due to fluorine CAS: 56617-43-7 (specific yield not reported)
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid 4-Fluorobenzyl at N1 Human neutrophil elastase inhibitor; synthesized as a colorless oil (34% yield) Lower yield due to benzyl group complexity
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives 5-Chloro-2-hydroxyphenyl at N1 Potent antioxidants (1.5× activity of ascorbic acid); thioxo-oxadiazole derivatives show high radical scavenging Optimized substituents enhance redox activity
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives 2-Hydroxyphenyl at N1 Gram-positive antibacterial activity; active against vancomycin-intermediate Staphylococcus aureus Hydroxyl group critical for target binding
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2,4-Difluorophenyl at N1 Structural analog with potential altered solubility; synthesis reported No bioactivity data provided
(3S)-1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Acetylphenyl at N1, (S)-configuration Acetyl group may reduce metabolic stability; stereochemistry impacts target interaction MS and NMR data confirmed structure
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2,6-Dimethylphenyl at N1 Increased lipophilicity; used as a reference standard in analytical chemistry Methyl groups improve membrane permeability

Key Findings

Substituent Effects on Bioactivity: Fluorine Position: The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs. However, 2,4-difluorophenyl substitution () may further alter electronic properties, though bioactivity remains uncharacterized. Hydroxyl and Chloro Groups: Derivatives with 2-hydroxyphenyl or 5-chloro-2-hydroxyphenyl substituents () exhibit antioxidant and antimicrobial activities, suggesting polar groups enhance redox or target-binding capabilities. Benzyl vs. Phenyl: The benzyl-substituted analog () shows lower synthesis yield (34%) compared to simpler phenyl derivatives, likely due to steric hindrance during coupling reactions.

Stereochemical Influence :

  • The (R)-configuration in the target compound contrasts with the (S)-configured 4-acetylphenyl analog (), which may exhibit divergent pharmacological profiles due to enantioselective enzyme interactions.

Functional Group Additions: Heterocyclic moieties (e.g., thioxo-oxadiazole in ) significantly boost antioxidant activity, highlighting the importance of secondary functionalization for target engagement.

Biological Activity

(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine core and a fluorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀FNO₃, with a molecular weight of approximately 223.2 g/mol. The presence of the fluorine atom in the phenyl ring may enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound demonstrated activity against specific strains of bacteria and fungi, suggesting its potential as a lead candidate for antibiotic development. The minimum inhibitory concentration (MIC) values obtained from these studies indicate effective inhibition against pathogens, although further exploration is necessary to establish in vivo efficacy and safety.

Anti-inflammatory Effects

Another significant area of research involves the compound's ability to inhibit enzymes related to inflammatory processes . A study in the European Journal of Medicinal Chemistry highlighted that this compound inhibits enzymes implicated in inflammation, positioning it as a potential therapeutic agent for inflammatory diseases. Understanding its mechanism of action could pave the way for new anti-inflammatory drugs.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against certain bacterial and fungal strains
Anti-inflammatoryInhibits enzymes involved in inflammation
Cancer ResearchPreliminary studies suggest potential anticancer activity

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multidrug-resistant bacterial strains. The results indicated varying degrees of susceptibility, with some strains showing significant inhibition at concentrations below 100 µg/mL. This finding underscores the compound's potential as a scaffold for developing new antibiotics targeting resistant pathogens.

Case Study: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that the compound effectively reduced the activity of cyclooxygenase enzymes (COX), which are critical mediators in inflammatory pathways. In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in prostaglandin E2 production, a key inflammatory mediator.

Future Directions

While preliminary findings are promising, further research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the safety and efficacy of this compound in living organisms.
  • Mechanistic Studies : To explore its interactions at the molecular level with specific targets.
  • Structural Modifications : To optimize its pharmacological properties and enhance potency against target pathogens.

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